molecular formula C8H5BrCl2O2 B13039542 3-Bromo-4-chloro-5-methoxybenzoylchloride

3-Bromo-4-chloro-5-methoxybenzoylchloride

Cat. No.: B13039542
M. Wt: 283.93 g/mol
InChI Key: PFKGPULDMGLKFF-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methoxybenzoylchloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-methoxybenzoylchloride typically involves the chlorination and bromination of 5-methoxybenzoyl chloride. The process can be summarized as follows:

    Starting Material: 5-Methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the bromination and chlorination reactions.

    Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize costs and environmental impact.

    Purification: Purification of the final product through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-methoxybenzoylchloride undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Oxidation reactions to form corresponding acids or reduction reactions to form alcohols.

    Coupling Reactions: Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

    Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of substituted benzoyl chlorides.

    Oxidation: Formation of 3-Bromo-4-chloro-5-methoxybenzoic acid.

    Reduction: Formation of 3-Bromo-4-chloro-5-methoxybenzyl alcohol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

3-Bromo-4-chloro-5-methoxybenzoylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine), making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonyl chloride
  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-methoxybenzonitrile

Uniqueness

3-Bromo-4-chloro-5-methoxybenzoylchloride is unique due to the combination of bromine, chlorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the methoxy group can influence the electronic properties of the molecule.

Properties

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

IUPAC Name

3-bromo-4-chloro-5-methoxybenzoyl chloride

InChI

InChI=1S/C8H5BrCl2O2/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3

InChI Key

PFKGPULDMGLKFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)Cl)Br)Cl

Origin of Product

United States

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